molecular formula C6H11ClO2 B1367391 1-Chloroethyl 2-methylpropanoate CAS No. 84674-32-8

1-Chloroethyl 2-methylpropanoate

Cat. No.: B1367391
CAS No.: 84674-32-8
M. Wt: 150.6 g/mol
InChI Key: HGBDENWEGVXBJB-UHFFFAOYSA-N
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Description

1-Chloroethyl 2-methylpropanoate is an organic compound with the molecular formula C₆H₁₁ClO₂. It is a colorless liquid that is primarily used in organic synthesis. This compound is known for its reactivity and is often utilized as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyl 2-methylpropanoate can be synthesized through the esterification of 2-methylpropanoic acid with 1-chloroethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl 2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-methylpropanoic acid and 1-chloroethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in an aprotic solvent.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: 2-methylpropanoic acid and 1-chloroethanol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

1-Chloroethyl 2-methylpropanoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: In the development of new drug candidates and active pharmaceutical ingredients.

    Material Science: As a building block in the synthesis of polymers and other advanced materials.

    Biological Studies: To study the effects of ester compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-chloroethyl 2-methylpropanoate primarily involves its reactivity as an ester. The ester group can undergo hydrolysis, nucleophilic substitution, and reduction, leading to the formation of various products. These reactions are facilitated by the presence of the chlorine atom, which acts as a leaving group in substitution reactions.

Comparison with Similar Compounds

    Ethyl 2-methylpropanoate: Similar ester structure but with an ethyl group instead of a 1-chloroethyl group.

    1-Bromoethyl 2-methylpropanoate: Similar structure but with a bromine atom instead of chlorine.

    2-Methylpropanoic acid: The parent acid of the ester.

Uniqueness: 1-Chloroethyl 2-methylpropanoate is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its non-halogenated counterparts. This makes it a valuable intermediate in organic synthesis, offering versatility in the preparation of various chemical products.

Properties

IUPAC Name

1-chloroethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-4(2)6(8)9-5(3)7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBDENWEGVXBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90521032
Record name 1-Chloroethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84674-32-8
Record name 1-Chloroethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroethyl 2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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